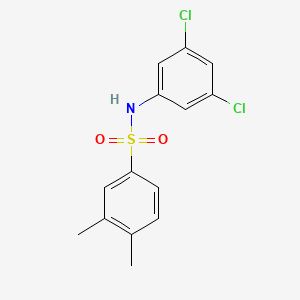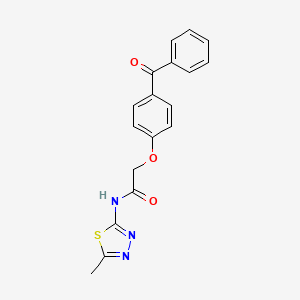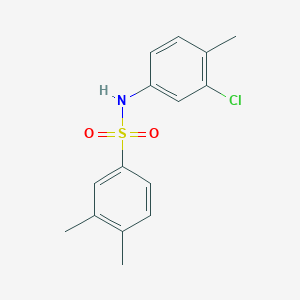
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as DDC, is a sulfonamide derivative that has been widely used in scientific research. DDC has been found to have a wide range of applications, including as an inhibitor of carbonic anhydrase enzymes, as well as in the treatment of certain diseases such as glaucoma and epilepsy. In
作用机制
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are important in maintaining acid-base balance in the body. The decrease in bicarbonate ions can have a range of physiological effects, including the reduction of intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects:
In addition to its role as a carbonic anhydrase inhibitor, this compound has been found to have other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This inhibition has potential applications in the treatment of hyperpigmentation disorders. This compound has also been found to have anticonvulsant properties, which may be due to its effects on the GABAergic system.
实验室实验的优点和局限性
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has several advantages as a tool in scientific research. It is a potent and selective inhibitor of carbonic anhydrase, which makes it useful in the study of the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound does have some limitations. For example, it has been found to have low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors. Another area of interest is the study of the role of carbonic anhydrase in cancer, as this enzyme has been found to be upregulated in many types of cancer. Additionally, further research is needed to fully understand the anticonvulsant properties of this compound and its potential applications in the treatment of epilepsy.
合成方法
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 3,5-dichloroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3,4-dimethylbenzene-1-sulfonyl chloride. The final product is obtained through a purification process involving recrystallization.
科学研究应用
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has been extensively used in scientific research as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition has been found to have therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. This compound has also been used as a tool in the study of the role of carbonic anhydrase in various physiological processes.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-4-14(5-10(9)2)20(18,19)17-13-7-11(15)6-12(16)8-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVCJRBYAXFXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)
![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)




![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)